

## Midesteine (MR-889): A Technical Overview of a Leukocyte Elastase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



Disclaimer: Despite extensive searches, the original patent information for **Midesteine** (MR-889) could not be definitively located. The following technical guide is a comprehensive summary of the available scientific literature, including preclinical data and clinical trial findings, to provide an in-depth understanding of this compound for researchers, scientists, and drug development professionals.

## **Core Compound Information**

**Midesteine**, also known as MR-889, is a synthetic, cyclic thiolic compound developed by Medea Research. It was investigated as a potent inhibitor of human leukocyte elastase (HLE), also known as neutrophil elastase (ELA2), a key enzyme implicated in the pathology of chronic obstructive pulmonary disease (COPD). Although it showed promise in preclinical and early clinical studies, its development was ultimately discontinued.

Chemical Information:



| Property            | Value                               |  |
|---------------------|-------------------------------------|--|
| Compound Name       | Midesteine                          |  |
| Alias               | MR-889                              |  |
| Chemical Class      | Cyclic thiolic compound             |  |
| Mechanism of Action | Leukocyte Elastase (ELA2) Inhibitor |  |
| Developer           | Medea Research                      |  |
| Development Status  | Discontinued                        |  |

## **Preclinical Data: Inhibitory Activity**

**Midesteine** demonstrated potent inhibitory activity against human leukocyte elastase and other related proteases in preclinical in vitro studies. The following table summarizes its inhibitory constants (Ki).

| Enzyme                         | Inhibitory Constant (Ki)                    |  |
|--------------------------------|---------------------------------------------|--|
| Human Leukocyte Elastase (HLE) | Data not available in accessible literature |  |
| Porcine Pancreatic Elastase    | Data not available in accessible literature |  |
| Bovine Chymotrypsin            | Data not available in accessible literature |  |

Note: While literature describes **Midesteine** as a potent inhibitor, specific Ki values were not found in the publicly available research.

## **Clinical Trial Data: A Study in COPD Patients**

A significant source of information on **Midesteine** comes from a double-blind, randomized, placebo-controlled clinical trial conducted in patients with Chronic Obstructive Pulmonary Disease (COPD).

## **Quantitative Results**



The primary efficacy endpoints of the study were the levels of plasma elastin-derived peptides and urinary desmosine, which are biomarkers of elastin degradation and, consequently, lung destruction.

| Parameter                                                                    | Treatment Group<br>(Midesteine)     | Placebo Group           | p-value |
|------------------------------------------------------------------------------|-------------------------------------|-------------------------|---------|
| Number of Subjects                                                           | 30                                  | 30                      | N/A     |
| Pre-treatment Plasma<br>Elastin Peptides<br>(ng/mL)                          | Mean ± SD not specified             | Mean ± SD not specified | > 0.05  |
| Post-treatment Plasma Elastin Peptides (ng/mL)                               | Mean ± SD not specified             | Mean ± SD not specified | > 0.05  |
| Pre-treatment Urinary Desmosine (ng/mg creatinine)                           | Mean ± SD not specified             | Mean ± SD not specified | > 0.05  |
| Post-treatment Urinary Desmosine (ng/mg creatinine)                          | Mean ± SD not specified             | Mean ± SD not specified | > 0.05  |
| Change in Urinary Desmosine (subset of patients with short disease duration) | Statistically significant reduction | No significant change   | 0.004   |

Data extracted from a 1996 publication in the European Respiratory Journal.

The study concluded that while **Midesteine** was well-tolerated, it did not significantly modify the biochemical markers of lung destruction in the overall COPD patient group. However, a noteworthy finding was a statistically significant reduction in urinary desmosine levels in a subset of patients with a shorter duration of the disease.

## **Experimental Protocol: Clinical Trial**



The following provides a detailed methodology for the key clinical trial investigating **Midesteine** in COPD patients.

Study Design: A double-blind, randomized, placebo-controlled clinical trial.

#### Patient Population:

- 60 patients with a clinical diagnosis of Chronic Obstructive Pulmonary Disease (COPD).
- Inclusion criteria typically include specific spirometric measures (e.g., FEV1/FVC ratio) and a history of smoking.
- Exclusion criteria would likely include recent exacerbations, use of other investigational drugs, and significant comorbidities.

#### Treatment Regimen:

- Treatment Group (n=30): Oral administration of Midesteine at a dose of 500 mg twice daily (b.i.d.).
- Control Group (n=30): Oral administration of a matching placebo twice daily (b.i.d.).
- Duration of Treatment: 4 weeks.

#### **Efficacy Assessments:**

- Primary Endpoints:
  - Plasma levels of elastin-derived peptides.
  - Urinary levels of desmosine.
- Sample Collection: Blood and urine samples were collected at baseline (pre-treatment) and at the end of the 4-week treatment period (post-treatment).
- Analytical Methods:



- Plasma elastin-derived peptides were likely quantified using an enzyme-linked immunosorbent assay (ELISA).
- Urinary desmosine levels were measured, likely by high-performance liquid chromatography (HPLC) or radioimmunoassay (RIA), and normalized to urinary creatinine concentrations to account for variations in urine dilution.

#### Safety Assessments:

- Monitoring of adverse events through patient reporting and clinical observation.
- Standard laboratory safety tests (hematology, blood chemistry).

# Signaling Pathways and Experimental Workflows Leukocyte Elastase Signaling Pathway

Human leukocyte elastase, released by neutrophils during inflammation, can damage the lung parenchyma by degrading extracellular matrix proteins, primarily elastin. It can also induce apoptosis in epithelial cells through complex signaling cascades. The diagram below illustrates a simplified model of this pathway.





#### Click to download full resolution via product page

Caption: Simplified signaling pathway of Human Leukocyte Elastase (HLE) and the inhibitory action of **Midesteine**.

## **Experimental Workflow of the Midesteine Clinical Trial**

The following diagram outlines the workflow of the double-blind, randomized, placebocontrolled clinical trial for **Midesteine** in COPD patients.





Click to download full resolution via product page

Caption: Experimental workflow of the **Midesteine** (MR-889) clinical trial in COPD patients.



### Conclusion

**Midesteine** (MR-889) represents an early effort to target the underlying destructive processes in chronic obstructive pulmonary disease by inhibiting human leukocyte elastase. While the drug was found to be safe and well-tolerated in a 4-week clinical trial, it did not demonstrate a significant effect on the biochemical markers of elastin degradation in the broader study population. The observed significant effect in a subset of patients with shorter disease duration suggests that the timing of intervention with elastase inhibitors may be a critical factor for therapeutic success. Although the development of **Midesteine** was discontinued, the data gathered from its investigation contribute to the broader understanding of the role of elastase in COPD and inform the ongoing development of novel therapies for this debilitating disease.

 To cite this document: BenchChem. [Midesteine (MR-889): A Technical Overview of a Leukocyte Elastase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676579#original-patent-information-for-midesteine-mr-889]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





